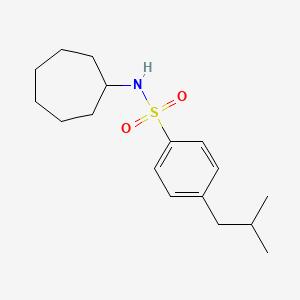

N-cycloheptyl-4-isobutylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

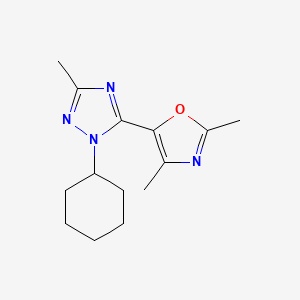

The synthesis of related benzenesulfonamide compounds involves various chemical reactions, aiming to introduce specific functional groups that impact the molecule's activity and selectivity. For instance, a study by Hashimoto et al. (2002) discusses the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, highlighting the role of substituents in determining the compound's inhibitory activities against enzymes like COX-2 and COX-1 (Hashimoto et al., 2002). Such methodologies can be adapted for the synthesis of N-cycloheptyl-4-isobutylbenzenesulfonamide, focusing on the introduction of the cycloheptyl and isobutyl groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including N-cycloheptyl-4-isobutylbenzenesulfonamide, can be determined through techniques like X-ray crystallography. A study on a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, by Al-Hourani et al. (2016), provides insights into the structural determination and the influence of substituents on the overall molecular geometry (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, reflecting their chemical properties. For example, reactions involving N-haloamide derivatives, as studied by Takemura et al. (1971), reveal insights into the reactivity of sulfonamide groups under different conditions (Takemura et al., 1971). These reactions can include substitutions, additions, and cyclizations, which are critical for synthesizing various derivatives, including N-cycloheptyl-4-isobutylbenzenesulfonamide.

Physical Properties Analysis

The physical properties of N-cycloheptyl-4-isobutylbenzenesulfonamide, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. For example, the work by Gelbrich et al. (2012) on isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides provides valuable information on the crystal packing and hydrogen bonding patterns that could be expected for N-cycloheptyl-4-isobutylbenzenesulfonamide (Gelbrich et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be analyzed through studies on benzenesulfonamide derivatives. For instance, the synthesis and reactivity of 2-aminobenzenesulfonamide-containing cyclononyne, as described by Kaneda et al. (2017), highlight the influence of the sulfonamide group on the molecule's behavior in chemical reactions (Kaneda et al., 2017). Such information is crucial for understanding the chemical properties of N-cycloheptyl-4-isobutylbenzenesulfonamide.

Mecanismo De Acción

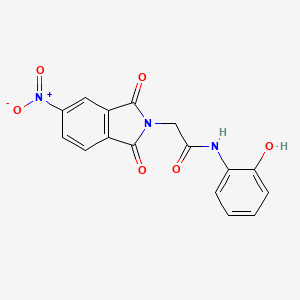

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid which is essential for the further production of DNA in the bacteria . By inhibiting the enzyme involved in the production of dihydrofolic acid, sulfonamides block bacterial biosynthesis of folic acid and, subsequently, pyrimidines and purines required for nucleic acid synthesis .

Propiedades

IUPAC Name |

N-cycloheptyl-4-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2S/c1-14(2)13-15-9-11-17(12-10-15)21(19,20)18-16-7-5-3-4-6-8-16/h9-12,14,16,18H,3-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUCKYPXDBQTNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cycloheptyl-4-(2-methylpropyl)benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B5624136.png)

methanone](/img/structure/B5624167.png)

![(1S*,5R*)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5624174.png)

![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)

![7-fluoro-2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-4-methylquinoline](/img/structure/B5624214.png)

![N-ethyl-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5624221.png)

![4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)